molecular formula C13H18BNO3 B13985655 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine

Cat. No.: B13985655
M. Wt: 247.10 g/mol
InChI Key: LTRJHTBZECGMMN-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine is a chemical compound known for its unique structure and properties. It is a boronic ester derivative, which makes it valuable in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a dioxaborolane ring attached to a furo[3,4-b]pyridine moiety, which contributes to its reactivity and versatility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the furo[3,4-b]pyridine core. One common method involves the reaction of 5,7-dihydrofuro[3,4-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic acids.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine stands out due to its unique furo[3,4-b]pyridine core, which imparts distinct reactivity and properties compared to other boronic esters. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C13H18BNO3

Molecular Weight

247.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-9-7-16-8-11(9)15-6-10/h5-6H,7-8H2,1-4H3

InChI Key

LTRJHTBZECGMMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3)N=C2

Origin of Product

United States

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